molecular formula C25H26Cl4N6 B2546857 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride CAS No. 2310134-98-4

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride

Numéro de catalogue: B2546857
Numéro CAS: 2310134-98-4
Poids moléculaire: 552.33
Clé InChI: NYHXPFHFIMRKDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a quinoline core linked to a pyrazolo[1,5-a]pyrimidine moiety through a phenyl ring substituted with a piperazine group. This compound has garnered attention due to its potential therapeutic applications and its role as a research tool in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. The final step involves the substitution of the phenyl ring with a piperazine group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. Solvents like methanol, ethanol, and dichloromethane (DCM) are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Mécanisme D'action

The mechanism of action of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit bone morphogenetic protein (BMP) signaling, which plays a role in bone formation and cancer progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .

Activité Biologique

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; tetrahydrochloride, also known as LDN193189, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and kinase-related diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H22N6
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 1062368-24-4
  • Solubility : Soluble in DMSO and water.
  • Stability : Stable at -20°C and protected from light.

LDN193189 primarily acts as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically ALK2 and ALK3. BMP signaling is crucial for various cellular processes including development and tissue homeostasis. By inhibiting these receptors, LDN193189 disrupts the BMP signaling pathway, which can lead to therapeutic effects in conditions where this pathway is dysregulated.

Anticancer Properties

Research indicates that LDN193189 exhibits significant anticancer activity by targeting various kinases associated with tumor growth. The compound has been shown to inhibit:

  • c-Abl and Bcr-Abl Kinases : These are implicated in certain types of leukemia.
  • EGFR Kinase : Involved in many solid tumors.

In vitro studies have demonstrated that LDN193189 can enhance the efficacy of traditional chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that may improve treatment outcomes .

Anti-inflammatory Effects

In addition to its anticancer properties, LDN193189 has been noted for its anti-inflammatory effects. It has been evaluated in models of inflammatory diseases where it reduced markers of inflammation through the inhibition of specific kinases involved in inflammatory signaling pathways .

Study 1: Synergistic Effects with Doxorubicin

A study investigated the combination of LDN193189 with doxorubicin in breast cancer cell lines. The results indicated that cells treated with both compounds exhibited increased cytotoxicity compared to those treated with doxorubicin alone. This suggests that LDN193189 may enhance the effectiveness of existing chemotherapy agents .

Study 2: Inhibition of Tumor Growth

In vivo studies using mouse models demonstrated that administration of LDN193189 resulted in significant tumor size reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of tumor-associated kinases that promote cell proliferation and survival .

Pharmacological Profile

PropertyDetails
Target KinasesALK2, ALK3, c-Abl, EGFR
Anticancer ActivitySignificant against various tumors
Anti-inflammatory ActivityReduces inflammatory markers
Synergistic PotentialEnhances efficacy of doxorubicin

Propriétés

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXPFHFIMRKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.